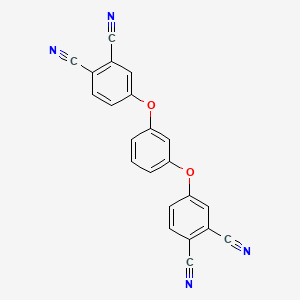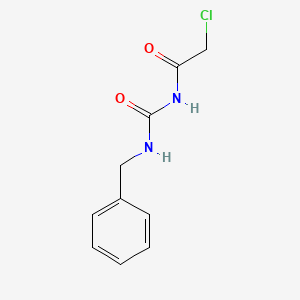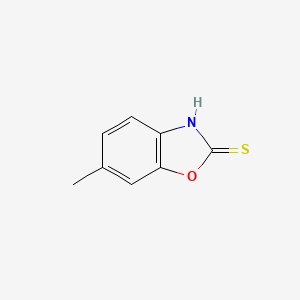
1,3-Bis(3,4-dicyanophenoxy)benzene
Vue d'ensemble
Description
1,3-Bis(3,4-dicyanophenoxy)benzene is a chemical compound with the molecular formula C22H10N4O2. It is known for its high thermal stability and is used in various high-performance materials. The compound is characterized by the presence of two dicyanophenoxy groups attached to a benzene ring, making it a versatile building block in polymer chemistry.
Mécanisme D'action
Target of Action
1,3-Bis(3,4-dicyanophenoxy)benzene is a type of phthalonitrile monomer . It is primarily used in the synthesis of high-temperature phthalonitrile polymers . The primary targets of this compound are the polymer chains that it helps to form .
Mode of Action
The compound interacts with its targets through a process known as thermal polymerization . This process involves the application of heat, which causes the monomer units of this compound to link together and form a polymer chain . This reaction can be promoted by certain additives, such as tyrosine cyclic peptide (TCP) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway . The compound’s ability to form polymer chains affects the properties of the resulting material, including its heat resistance .
Pharmacokinetics
Its physical properties, such as its melting point (185 ºc) and density (139 g/cm³), can impact its behavior in a given environment .
Result of Action
The primary result of the action of this compound is the formation of high-temperature phthalonitrile polymers . These polymers have a variety of applications, including the production of heat-resistant materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For example, the thermal polymerization process requires the application of heat . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dicyanophenoxy)benzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical procedure involves the reaction of 4-nitrophthalonitrile with resorcinol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 150-180°C, to facilitate the substitution of the nitro groups with the phenoxy groups .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reactants are loaded into a reactor, and the reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3,4-dicyanophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenoxy groups can participate in further substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenoxy groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1,3-Bis(3,4-dicyanophenoxy)benzene has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of high-temperature phthalonitrile resins, which are known for their excellent thermal and mechanical properties.
Material Science: The compound is used in the production of heat-resistant carbon fiber reinforced plastics, which are utilized in aerospace and automotive industries.
Electronics: Due to its thermal stability, it is used in the encapsulation of electronic components that operate in extreme environments.
Biomedical Research:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(3,4-dicyanophenoxy)benzene: Similar structure but with ortho-substitution.
1,4-Bis(3,4-dicyanophenoxy)benzene: Similar structure but with para-substitution.
Uniqueness
1,3-Bis(3,4-dicyanophenoxy)benzene is unique due to its meta-substitution pattern, which provides a balance between rigidity and flexibility in the resulting polymers. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .
Propriétés
IUPAC Name |
4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIIVKRGBWPLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359722 | |
| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72452-47-2 | |
| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)



![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)






